Tauroselcholic acid, also known as selenium homocholic acid taurine or SeHCAT, is a bile acid analogue used primarily in clinical diagnostics to assess bile acid malabsorption. This compound is a taurine-conjugated bile acid that has been modified to include the gamma-emitting isotope selenium-75, allowing for its use in nuclear medicine for diagnostic imaging. The primary application of tauroselcholic acid is in the SeHCAT test, which evaluates the enterohepatic circulation of bile acids and helps diagnose conditions such as chronic diarrhea associated with bile acid malabsorption.
Tauroselcholic acid is classified as a radiopharmaceutical and a bile acid analogue. It is synthesized for use in diagnostic tests, particularly for patients suspected of having bile acid malabsorption (BAM). The compound is produced by enriching selenium-74, which is then irradiated to produce selenium-75, utilized in the SeHCAT capsules. This process allows for the tracking of the compound's retention in the body using gamma cameras in clinical settings .
The synthesis of tauroselcholic acid involves several key steps:
The molecular formula of tauroselcholic acid is C₂₅H₄₂N₂O₆SSe, with a molecular weight of approximately 520.7 g/mol. The structure features:
The presence of the selenium isotope allows clinicians to visualize its absorption and retention in the body using gamma camera technology .
Tauroselcholic acid undergoes various biochemical reactions similar to those of natural bile acids:
The retention of tauroselcholic acid in the body after administration provides critical information about bile acid recycling efficiency .
The mechanism of action of tauroselcholic acid involves its role as a tracer in assessing bile acid absorption:
This method allows clinicians to evaluate conditions like Crohn's disease or post-surgical changes affecting bile absorption .
The Log Kow value (partition coefficient) indicates low bioaccumulation potential, suggesting it does not significantly partition into organic matter or aquatic environments .
Tauroselcholic acid has significant applications in clinical diagnostics:
The SeHCAT test has become a standard procedure in many gastroenterology departments due to its high sensitivity and specificity for diagnosing BAM .
Tauroselcholic acid (C₂₆H₄₅NO₇SSe), systematically named 2-[[[[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]seleno]acetyl]amino]ethanesulfonic acid, is a synthetic bile acid analogue distinguished by its selenium-containing side chain. Its molecular structure preserves the characteristic steroid nucleus of natural bile acids—comprising three cyclohexane rings and one cyclopentane ring in a specific cis fusion—but replaces the terminal carboxyl group with a seleno-acetamidoethanesulfonate moiety conjugated to taurine [5] [6]. This modification imparts unique physicochemical properties:
Table 1: Structural Comparison of Tauroselcholic Acid with Natural Bile Acids
Compound | Molecular Formula | Conjugating Group | Key Structural Feature | Molecular Weight (g/mol) |
---|---|---|---|---|
Tauroselcholic acid | C₂₆H₄₅NO₇SSe | Taurine | Selenium in side chain | 594.68 |
Taurocholic acid | C₂₆H₄₅NO₇S | Taurine | Carbon in side chain | 515.70 |
Glycocholic acid | C₂₆H₄₃NO₆ | Glycine | Carbon in side chain | 465.62 |
Tauroselcholic acid’s primary clinical application is as the active component of the radiopharmaceutical SeHCAT (Selenium-75 Homocholic Acid Taurine), where the stable selenium atom is replaced by the gamma-emitting isotope ⁷⁵Se. This isotope decays by electron capture with a physical half-life of 119 days, making it ideal for longitudinal tracking of enterohepatic circulation [2] [5]. Key developments include:
Table 2: Properties of ⁷⁵Se-Labeled Tauroselcholic Acid (SeHCAT)
Property | Value | Clinical Significance |
---|---|---|
Physical half-life | 119 days | Enables delayed imaging (7-day retention) |
Gamma emission energy | 136 keV, 265 keV | Optimal for gamma camera detection |
Effective radiation dose | 0.26 mSv (per 370 kBq dose) | Lower than abdominal CT (5.3 mSv) |
Diagnostic threshold | <15% retention at 7 days | Indicates bile acid malabsorption |
Industrial synthesis of tauroselcholic acid involves chemical and biotechnological approaches:
Tauroselcholic acid exhibits enterohepatic recycling analogous to endogenous bile acids, with minimal systemic absorption:
Table 3: Key Pharmacokinetic Parameters of Tauroselcholic Acid (SeHCAT)
Parameter | Value | Biological Significance |
---|---|---|
Ileal absorption | >95% | Reflects ASBT transporter function |
Plasma half-life | Not detectable | Rapid hepatic clearance |
Fecal excretion | >97% of dose | Primary elimination route |
Enterohepatic cycling | 6–10 cycles/day | Mimics endogenous bile acid kinetics |
Biological half-life | 2.6 days (normal subjects) | Diagnostic for bile acid turnover |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7